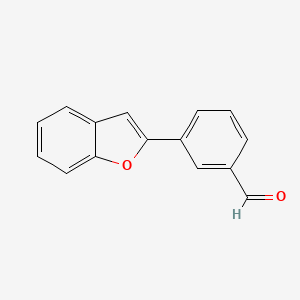

3-(1-Benzofuran-2-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzofuran-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-10-11-4-3-6-12(8-11)15-9-13-5-1-2-7-14(13)17-15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGCDDLWWXIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=CC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50794604 | |

| Record name | 3-(1-Benzofuran-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50794604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6454-01-9 | |

| Record name | 3-(1-Benzofuran-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50794604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Benzofuran Containing Scaffolds in Advanced Organic Chemistry

Benzofuran (B130515), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent structural motif in a vast array of natural products and synthetic molecules. numberanalytics.com Its presence is often associated with diverse biological activities, making it a privileged scaffold in medicinal chemistry. uq.edu.auresearchgate.net The benzofuran nucleus is a key component in numerous clinically approved drugs and compounds of physiological importance. uq.edu.au

The versatility of the benzofuran ring system allows for a wide range of chemical modifications, enabling chemists to fine-tune the properties of benzofuran-containing molecules. numberanalytics.com These derivatives have found applications in various fields, including pharmaceuticals, agriculture, and materials science. acs.orgnih.gov For instance, certain benzofuran derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. acs.orgnih.govnih.gov The ability to synthesize a variety of substituted benzofurans has been greatly enhanced by the development of innovative and catalytic strategies, including transition-metal-catalyzed cross-coupling reactions and cyclization methods. acs.orgnih.gov

The Aldehyde Moiety As a Pivotal Functional Group in Chemical Transformations

The aldehyde functional group, characterized by a carbonyl group bonded to a hydrogen atom and an R group (R-CHO), is one of the most versatile and reactive functionalities in organic chemistry. wikipedia.orgchemistrytalk.org Its reactivity stems from the polarized nature of the carbon-oxygen double bond, which makes the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. sydney.edu.au This inherent reactivity allows aldehydes to participate in a wide array of chemical transformations, making them crucial building blocks in organic synthesis. wikipedia.org

Aldehydes can be readily oxidized to form carboxylic acids and reduced to primary alcohols. wikipedia.orgsydney.edu.au They also undergo a variety of nucleophilic addition reactions, which are fundamental to the construction of more complex molecular architectures. sydney.edu.au Notable reactions involving aldehydes include the Wittig reaction for the synthesis of alkenes, the Grignard reaction for the formation of secondary alcohols, and the aldol (B89426) condensation for the creation of carbon-carbon bonds. wikipedia.orglibretexts.org The ability of the aldehyde group to engage in such a diverse range of reactions underscores its importance as a pivotal functional group in the synthesis of pharmaceuticals, natural products, and polymers. britannica.com

Contextualization of 3 1 Benzofuran 2 Yl Benzaldehyde Within Heterocyclic Chemistry Research

The compound 3-(1-Benzofuran-2-yl)benzaldehyde occupies a specific niche within the extensive field of heterocyclic chemistry. It represents a class of molecules where a biologically significant benzofuran (B130515) scaffold is functionalized with a reactive aldehyde group. This combination offers a strategic advantage for the synthesis of more complex heterocyclic systems and for the exploration of new structure-activity relationships.

The presence of the aldehyde group on the phenyl ring attached to the benzofuran core provides a chemical handle for a multitude of synthetic modifications. For example, it can be used to introduce other heterocyclic rings, such as isoxazoles, pyrazolines, and triazoles, through condensation reactions with appropriate reagents. researchgate.netmdpi.com This approach allows for the creation of hybrid molecules that may exhibit enhanced or novel biological activities, drawing from the synergistic effects of the combined heterocyclic systems. mdpi.com Research in this area often focuses on the design and synthesis of new benzofuran derivatives with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. nih.govresearchgate.net

Research Gaps and Future Perspectives for Benzofuran 2 Yl Benzaldehyde Structures

Direct Synthetic Approaches to the Core Structure

Direct synthetic routes aim to construct the key aryl-benzofuran linkage and incorporate the aldehyde functionality concurrently or in a sequential one-pot process. These methods are often valued for their efficiency and atom economy.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Benzofuran Linkages

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, and they have been extensively applied to the synthesis of bi-aryl compounds, including aryl-benzofurans. nih.govnih.govuwindsor.ca These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a palladium complex. uwindsor.ca The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial in expanding the scope of these reactions to include less reactive substrates like aryl chlorides. nih.govuwindsor.ca

The direct C-H arylation of benzofurans represents an efficient strategy. For instance, the palladium-catalyzed reaction of benzofurans with triarylantimony difluorides can produce 2-arylbenzofurans. mdpi.com This method proceeds under aerobic conditions and demonstrates regioselectivity for the C2 position of the benzofuran ring. mdpi.com

| Catalyst / Ligand | Coupling Partner | Key Features | Reference |

| Pd(OAc)₂ / CuCl₂ | Triarylantimony difluorides | Aerobic conditions, regioselective C-H arylation | mdpi.com |

| Pd/P(t-Bu)₃ | Aryl chlorides, bromides | High reactivity for challenging substrates, mild conditions | nih.gov |

| Pd(OAc)₂ / XPhos | Hetaryl chlorides | Effective for electron-neutral, -donating, and -withdrawing groups | nih.gov |

Sonogashira Coupling Strategies for Benzofuran Aldehydes

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for creating aryl-alkyne linkages, which are versatile precursors to benzofurans. rsc.orgorganic-chemistry.orglibretexts.org The reaction typically employs a Pd(0) catalyst, a copper(I) salt, and an amine base. organic-chemistry.orglibretexts.org This methodology has been adapted for the synthesis of benzofuran derivatives, often involving an initial Sonogashira coupling followed by an intramolecular cyclization. acs.orgacs.org

One prominent strategy involves the coupling of o-iodophenols with terminal alkynes. The resulting 2-alkynylphenol intermediate can then undergo intramolecular cyclization to form the benzofuran ring. acs.org This approach has been utilized in the synthesis of various functionalized benzofurans. nih.gov For example, 4-ethynylbenzaldehyde (B1303622) can be coupled with halogenated porphyrins, demonstrating the reaction's tolerance for complex aldehydes. rsc.org A domino reaction sequence, involving an intermolecular Sonogashira coupling followed by an intramolecular cyclization and isomerization, allows for the one-pot synthesis of 2,3-disubstituted benzofurans from precursors like 2-(2-bromophenoxy)acetonitrile (B1272177) and terminal acetylenes. acs.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal alkynes | Benzofuran derivatives | Coupling followed by intramolecular cyclization | acs.org |

| Pd(0) / Cu(I) | 2-(2-bromophenoxy) precursors, Terminal acetylenes | 2,3-disubstituted benzofurans | One-pot domino reaction | acs.org |

| [(binap)(tpy)Cu]Cl | Sulfonium salts, Terminal alkynes | Substituted alkynes | Visible-light promoted, desulphurization strategy | rsc.org |

Suzuki-Miyaura Coupling Protocols for Aryl-Benzofuran Connectivity

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed process that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. uwindsor.cayoutube.com Its popularity stems from the stability, low toxicity, and commercial availability of many organoboron reagents, as well as the mild reaction conditions. uwindsor.ca This reaction is highly effective for creating aryl-aryl bonds and thus provides a direct route to the 2-arylbenzofuran core of the target molecule.

In the context of synthesizing structures like this compound, a typical approach would involve the coupling of a benzofuran-2-boronic acid derivative with 3-bromobenzaldehyde, or conversely, 2-bromobenzofuran (B1272952) with a 3-formylphenylboronic acid. The reaction is tolerant of a wide range of functional groups, including aldehydes. nih.gov Significant progress has been made in developing ligands that activate even unreactive aryl chlorides for Suzuki coupling. uwindsor.canih.gov Furthermore, green chemistry protocols have been developed, utilizing environmentally benign solvents like water, which can make the process more sustainable. rsc.org

| Palladium Source | Ligand | Coupling Partners | Key Features | Reference |

| Pd(OAc)₂ | None | Aryl halides, Boronic acids | Ligand-free, performed in water extract of banana (WEB) | rsc.org |

| Pd(OAc)₂ | SPhos, XPhos | Aryl/Hetaryl chlorides, Potassium aminomethyltrifluoroborate | Broad substrate scope, including sterically hindered electrophiles | nih.gov |

| Pd(0) | RuPhos | Pyridyl-sulfonyl fluorides, Boronic acids/esters | C-S bond activation under mild conditions | claremont.edu |

Nucleophilic Aromatic Substitution Mechanisms for Benzofuran Ring Formation

Nucleophilic aromatic substitution (SNAAr) offers a pathway to benzofuran synthesis, typically involving the intramolecular cyclization of a suitably substituted precursor. Unlike electrophilic aromatic substitution, SNAAr involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. youtube.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com

A classic route to the benzofuran ring system involves the intramolecular cyclization of an o-alkoxyphenone derivative where the alkoxy group contains a good leaving group. A more direct application involves the reaction of an o-hydroxyphenone with a reagent like 1,1-dichloroethylene. This leads to the formation of a chloromethylene furan (B31954) intermediate, which can then rearrange under mild acidic conditions to yield a benzofuran carbaldehyde. organic-chemistry.org Another approach involves the reaction between the potassium salt of a salicylaldehyde (B1680747) and a chloro-ketone, such as 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl) cyclobutane, leading to the formation of a benzofuran-2-yl methanone (B1245722) derivative via nucleophilic substitution followed by cyclization. nih.gov

One-Pot Multicomponent Reactions for Benzofuran Aldehyde Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product, minimizing intermediate isolation and purification steps. journalspub.comrsc.org This approach enhances atom economy and reduces waste, making it an attractive method for synthesizing complex heterocyclic structures like benzofuran aldehydes. mdpi.com

Several MCRs have been developed for benzofuran synthesis. One notable example involves the copper-catalyzed reaction of salicylaldehydes, secondary amines, and calcium carbide (as an alkyne source) to produce amino-substituted benzofurans. nih.gov Another powerful one-pot, three-step procedure describes the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.brresearchgate.net This process combines a Williamson ether synthesis between a substituted salicylaldehyde and ethyl 2-(bromomethyl)quinoline-3-carboxylate, followed by ester hydrolysis and an intramolecular electrophilic cyclization, all in a single pot. scielo.brresearchgate.net Such strategies highlight the potential to construct the benzofuran ring and introduce functionalities in a highly convergent fashion. Modified Gewald multicomponent reactions have also been used, reacting 2-cyanomethyl benzimidazoles with aldehydes and sulfur to create complex heterocyclic systems in one pot. researchgate.net

Indirect Synthetic Pathways through Precursor Functionalization

Indirect synthetic pathways involve the modification of a pre-formed benzofuran ring to introduce the desired 3-benzaldehyde moiety. This approach is useful when the required benzofuran core is readily accessible or when direct methods are not feasible.

A key strategy is the rearrangement of chalcone (B49325) precursors. For instance, 2-hydroxychalcones can be rearranged and transformed to selectively yield 3-formylbenzofurans. nih.gov This method involves the initial formation of a 2,3-dihydrobenzofuran (B1216630) intermediate, which, under specific acidic conditions, can be selectively converted to the 3-formylbenzofuran isomer. This pathway proved effective in the total synthesis of the natural product puerariafuran. nih.gov

Another indirect method involves the functionalization of a benzofuran precursor at a specific position. For example, a pre-synthesized benzofuran aldehyde can be further modified. The aldehyde group of 2-(2,2-Dimethylbenzo[d] acs.orgnih.govdioxol-5-yl)-7-hydroxybenzofuran-4-carbaldehyde can be protected or transformed while other parts of the molecule are functionalized, such as through methylation of a hydroxyl group. nih.gov Similarly, benzofuran-2-yl methanones can be synthesized and then converted into other derivatives like oximes or thiosemicarbazones, demonstrating the utility of functionalizing a ketone precursor attached to the benzofuran core. nih.gov

Cyclization Reactions to Form the Benzofuran Ring System

The formation of the benzofuran core is a critical step in the synthesis of this compound and its analogs. Various cyclization strategies have been developed to achieve this transformation, often involving the formation of a C-O bond.

Intramolecular Oxidative Annulation Strategies

Intramolecular oxidative annulation provides a direct and atom-economical route to benzofurans from readily available starting materials. These reactions typically involve the formation of a C-O bond through the oxidative coupling of a phenol (B47542) and a suitably positioned functional group.

One notable strategy involves the intramolecular oxidative coupling of ortho-alkenyl phenols. For instance, nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols using molecular oxygen as the oxidant has been shown to produce 3-aryl benzofurans in good to excellent yields. nih.gov This method avoids the need for sacrificial hydrogen acceptors, representing a greener approach. nih.gov

Another approach utilizes iodine-mediated oxidative coupling. A novel intramolecular oxidative coupling reaction has been established to prepare benzofuran derivatives via direct C(sp2)-H functionalization for the formation of the C-O bond. This transformation is mediated by a combination of iodine, tert-butyl hydroperoxide (TBHP), and sodium azide (B81097) under metal-free conditions. nih.gov

Palladium catalysis has also been employed in oxidative annulation reactions. The reaction of o-cinnamyl phenols, generated in situ from the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, can undergo Pd(II)-catalyzed oxidative annulation to yield 2-benzyl benzofurans. nih.gov

| Catalyst/Mediator | Oxidant | Starting Material | Product | Yield | Reference |

| Nickel Catalyst | O2 | ortho-Alkenyl Phenol | 3-Aryl Benzofuran | Good to Excellent | nih.gov |

| I2/TBHP/NaN3 | TBHP | Phenolic Substrate | Benzofuran Derivative | Not specified | nih.gov |

| PdCl2(C2H4)2 | Benzoquinone | o-Cinnamyl Phenol | 2-Benzyl Benzofuran | Not specified | nih.gov |

Transition Metal-Mediated Cycloisomerization

Transition metal-catalyzed cycloisomerization of appropriately functionalized precursors offers another powerful tool for constructing the benzofuran ring system. These reactions proceed through the rearrangement of the molecular framework to form the desired heterocyclic product.

Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols can chemoselectively and regioselectively produce benzofurans through a 5-endo cyclization. organic-chemistry.org The presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle. organic-chemistry.org

Gold-catalyzed cycloisomerization of o-alkynyl phenols has also been developed. In one instance, o-alkynyl phenols react with substituted alcohols in the presence of a gold catalyst (Ph3PAuCl), an oxidant (Selectfluor), and an additive (TfOH) to afford benzofuranones. rsc.org

Rhodium catalysis has been utilized in the one-pot synthesis of benzofuran-3(2H)-ones from the reaction of salicylaldehydes, cyclopropanols, and aliphatic alcohols. rsc.orgnih.gov This process involves a rhodium-mediated reaction cascade. rsc.orgnih.gov

Derivatization of Pre-formed Benzofuran Carboxylates or Alcohols

Once the benzofuran core is established, the introduction of the aldehyde group at the 3-position can be achieved through the derivatization of other functional groups, such as carboxylic acids or alcohols.

The reduction of a 3-ethoxycarbonyl benzofuran to the corresponding alcohol, followed by oxidation, is a plausible route. For example, 3-ethoxycarbonyl benzofurans can be synthesized from salicylaldehydes and ethyl diazoacetate. orgsyn.org These esters can then be reduced to the corresponding alcohols using reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH). orgsyn.org Subsequent oxidation of the alcohol would yield the desired 3-formylbenzofuran.

Rearrangement-Based Synthetic Routes to Substituted Benzofurans

Rearrangement reactions provide unique pathways to substituted benzofurans, often leading to products that are not easily accessible through other methods.

A notable example is the charge-accelerated organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of alkynyl sulfoxides with 2,6-disubstituted phenols. This reaction proceeds through an unusual substituent migration, allowing for the synthesis of highly substituted benzofurans. rsc.orgrsc.org This method has been used to prepare multiaryl-substituted and even fully substituted benzofurans. rsc.org

Another rearrangement strategy involves the transformation of 2-hydroxychalcones. Depending on the reaction conditions, the rearrangement and subsequent transformation of MOM-protected 2-hydroxychalcones can selectively yield either 3-acylbenzofurans or 3-formylbenzofurans. nih.gov The formation of 3-formylbenzofurans is particularly noteworthy as it represents an unconventional product. nih.gov

An unusual rearrangement from a benzopyran to a benzofuran has also been reported during the synthesis of coumarin (B35378) derivatives, offering a novel synthetic pathway to certain benzofuran structures. mdpi.com

Advanced Catalytic Systems and Green Chemistry Approaches in Benzofuran Aldehyde Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods. This has led to the exploration of advanced catalytic systems and green chemistry principles in the synthesis of benzofuran aldehydes.

Copper-Mediated/Catalyzed Reactions

Copper catalysis has emerged as a versatile and cost-effective tool for the synthesis of benzofurans. Copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides a direct route to benzofuran derivatives. rsc.org Mechanistic studies suggest a pathway involving reversible electrophilic carbocupration of the phenol followed by alkyne insertion and cyclization. rsc.org

Copper catalysts have also been employed in intramolecular dehydrogenative C-O coupling reactions. An efficient method for the synthesis of benzothieno[3,2-b]benzofurans involves the intramolecular dehydrogenative C-H/O-H coupling of 2-(benzo[b]thiophen-2-yl)phenol derivatives using a copper catalyst. semanticscholar.orgrsc.org This reaction is believed to proceed through a radical pathway initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst. semanticscholar.orgrsc.org

Furthermore, a green and environmentally benign one-pot synthesis of benzofuran derivatives has been reported using copper iodide as a catalyst. This reaction involves the coupling of o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol, highlighting a commitment to greener synthetic practices. nih.gov

| Catalyst | Reaction Type | Starting Materials | Product | Key Features | Reference |

| Copper(I) iodide | One-pot three-component reaction | o-Hydroxy aldehydes, amines, alkynes | Benzofuran derivatives | Green, deep eutectic solvent | nih.gov |

| Copper catalyst | Intramolecular dehydrogenative C-H/O-H coupling | 2-(Benzo[b]thiophen-2-yl)phenol derivatives | Benzothieno[3,2-b]benzofurans | Radical pathway | semanticscholar.orgrsc.org |

| Copper-mediated | Oxidative annulation | Phenols, unactivated internal alkynes | Benzofuran derivatives | Direct C-O bond formation | rsc.org |

Iron-Catalyzed Domino Reaction Sequences

The use of non-precious transition metals like iron in catalysis is highly desirable due to iron's abundance and low toxicity. Iron-catalyzed domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for constructing complex molecules like 2-arylbenzofurans. acs.orgnih.gov

A notable one-pot process involves the synthesis of benzofurans from readily available 1-arylketones using a dual catalytic system. acs.org This method proceeds through two key steps:

Regioselective Iron(III)-Catalyzed Halogenation: The reaction is initiated by the regioselective iodination of the 1-arylketone substrate. An iron(III) salt, such as iron(III) chloride (FeCl₃) or iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), catalyzes the reaction with an iodine source like N-iodosuccinimide (NIS). acs.org For substrates with activating groups like a methoxy (B1213986) group, the iodination occurs specifically at the position para to it. acs.org

Intramolecular O-Arylation: Following the halogenation step, an iron- or copper-catalyzed intramolecular O-arylation (cyclization) forms the benzofuran ring. acs.org This C-O bond formation can be catalyzed by the residual iron salt or by the addition of a copper(I) catalyst, such as copper(I) iodide (CuI), often in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA). acs.org

This domino sequence has been successfully applied to synthesize a variety of 2-arylbenzofuran analogues with both electron-donating and electron-withdrawing substituents on the aryl group, achieving moderate to good yields. acs.org The versatility of this method is highlighted by its application in the efficient synthesis of natural products like corsifuran C. acs.org

| Entry | Starting 1-Arylketone Substrate | Aryl Substituent | Product | Yield (%) acs.org |

| 1 | 1-(3,4-dimethoxyphenyl)ethan-1-one | 3,4-Dimethoxy | 2-methyl-5,6-dimethoxy-1-benzofuran | 75 |

| 2 | 1-(4-methoxyphenyl)ethan-1-one | 4-Methoxy (Corsifuran C) | 5-methoxy-2-methyl-1-benzofuran | 74 |

| 3 | 1-(p-tolyl)ethan-1-one | 4-Methyl | 2,5-dimethyl-1-benzofuran | 71 |

| 4 | 1-phenyl-ethan-1-one | Unsubstituted | 2-methyl-1-benzofuran | 68 |

| 5 | 1-(4-fluorophenyl)ethan-1-one | 4-Fluoro | 5-fluoro-2-methyl-1-benzofuran | 65 |

| 6 | 1-(4-chlorophenyl)ethan-1-one | 4-Chloro | 5-chloro-2-methyl-1-benzofuran | 62 |

| 7 | 1-(4-(trifluoromethyl)phenyl)ethan-1-one | 4-Trifluoromethyl | 2-methyl-5-(trifluoromethyl)-1-benzofuran | 55 |

Table 1: Examples of 2-Arylbenzofurans synthesized via Iron-Catalyzed One-Pot Halogenation and Cyclization.

Mechanistic studies suggest that these domino reactions can proceed through radical pathways, with the cleavage of a C(sp³)–H bond sometimes being involved in the rate-determining step. nih.gov The ability to use a single iron salt to catalyze both the halogenation and cyclization steps makes this an attractive and atom-economical approach. acs.org

Application of Deep Eutectic Solvents and Solvent-Free Conditions

In the pursuit of green chemistry, conventional volatile organic compounds (VOCs) are increasingly being replaced by more sustainable alternatives. Deep eutectic solvents (DESs) have emerged as promising green reaction media due to their low cost, biodegradability, low toxicity, and simple preparation from natural compounds. researchgate.netmdpi.com

Solvent-Free Synthesis

Another eco-friendly approach is the elimination of solvents altogether. Solvent-free reactions, often facilitated by microwave irradiation, offer advantages such as reduced waste, lower costs, and often shorter reaction times. mobt3ath.com For instance, the Claisen-Schmidt condensation of 2-acetyl-3,5-dimethyl-6-benzoyl benzodifuran with various aromatic aldehydes has been successfully carried out under solvent-free microwave conditions to produce chalcone derivatives. mobt3ath.com This demonstrates the feasibility of constructing complex molecules containing furan rings without the need for potentially toxic and difficult-to-remove solvents. mobt3ath.com

| Aldehyde | Amine | Alkyne | Solvent | Catalyst | Product Type | Yield (%) researchgate.net |

| Salicylaldehyde | Piperidine | Phenylacetylene | ChCl:EG | CuI | 3-Amino-2-phenyl-1-benzofuran | 91 |

| Salicylaldehyde | Morpholine | Phenylacetylene | ChCl:EG | CuI | 3-Amino-2-phenyl-1-benzofuran | 85 |

| 5-Bromosalicylaldehyde | Piperidine | Phenylacetylene | ChCl:EG | CuI | 5-Bromo-3-amino-2-phenyl-1-benzofuran | 88 |

| 5-Nitrosalicylaldehyde | Piperidine | Phenylacetylene | ChCl:EG | CuI | 5-Nitro-3-amino-2-phenyl-1-benzofuran | 70 |

Table 2: Three-Component Synthesis of 3-Aminobenzofuran Derivatives in a Deep Eutectic Solvent.

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. at.ua By using dielectric heating, microwaves can rapidly and efficiently heat polar substances, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govyoutube.com

The synthesis of 2-arylbenzofuran structures is well-suited to MAOS. A key example is the Suzuki cross-coupling reaction, which can be used to form the C2-aryl bond. The coupling of 5-bromobenzofuran-2-carboxylate esters with various arylboronic acids has been effectively performed under microwave irradiation. umich.edu Using a highly active 2-quinolinealdoxime-Pd(II)-complex as a precatalyst in water, a green solvent, this method provides the desired 5-arylbenzofuran-2-carboxylates rapidly and in high yields. umich.edu

The advantages of MAOS are clearly demonstrated when comparing reaction outcomes with traditional thermal heating. For example, in the synthesis of certain biphenyl (B1667301) derivatives, a reaction under microwave irradiation can be completed in just 3 minutes with a 65% yield, whereas conventional heating requires 2 hours to achieve a lower 50% yield. nih.gov This acceleration is a common feature of MAOS and is critical for high-throughput synthesis in drug discovery and materials science. researchgate.net

| Reaction | Heating Method | Solvent | Time | Yield (%) nih.gov |

| Synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivative | Microwave | Methanol | 3 min | 65 |

| Synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivative | Thermal | Methanol | 2 h | 50 |

| Synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivative | Microwave | Toluene | 3 min | 68 |

| Synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivative | Thermal | Toluene | 2 h | 60 |

Table 3: Comparison of Microwave vs. Conventional Thermal Heating for a Representative Organic Synthesis.

This technology has been applied to synthesize various benzofuran-based structures, including benzofuran-3(2H)-ones and complex heterocyclic systems derived from benzofurans. nih.govnih.govresearchgate.net The combination of microwave heating with green solvents, such as water or even waste curd water, further enhances the eco-friendly profile of these synthetic methods. umich.edubohrium.com

Transformations Involving the Aldehyde Functionality

The aldehyde group in this compound is a primary site for a variety of chemical reactions, enabling the synthesis of a wide array of derivatives.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Oxime, Hydrazone, Imine Formation)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack by nitrogen and oxygen-containing reagents. These condensation reactions typically involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final product. masterorganicchemistry.comlibretexts.org

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of the corresponding oxime. wikipedia.orgscribd.comrsc.org This reaction is often catalyzed by a weak acid or base. wikipedia.org For instance, benzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to produce benzaldehyde oxime. wikipedia.org The resulting oximes are stable compounds and can exist as syn and anti geometric isomers. nih.gov

Hydrazone Formation: Condensation with hydrazine (B178648) (N₂H₄) or its derivatives, such as phenylhydrazine, yields hydrazones. nih.govresearchgate.netresearchgate.net These reactions are fundamental in synthetic organic chemistry. For example, the reaction of 2-acetylbenzofuran (B162037) with (2,4,6-trichlorophenyl)hydrazine in the presence of an acid catalyst produces the corresponding hydrazone in high yield. researchgate.net

Imine Formation (Schiff Bases): Primary amines react with the aldehyde to form imines, also known as Schiff bases. masterorganicchemistry.commdpi.comlibretexts.org This reaction is acid-catalyzed and reversible. libretexts.org The formation of imines is a common strategy for creating new carbon-nitrogen double bonds and serves as a precursor for the synthesis of various heterocyclic compounds. masterorganicchemistry.comresearchgate.net The reaction of an aldehyde with a primary amine liberates a molecule of water. masterorganicchemistry.com

| Nucleophile | Product Type | General Reaction |

| Hydroxylamine (NH₂OH) | Oxime | R-CHO + NH₂OH → R-CH=NOH + H₂O |

| Hydrazine (N₂H₄) | Hydrazone | R-CHO + N₂H₄ → R-CH=NNH₂ + H₂O |

| Primary Amine (R'-NH₂) | Imine (Schiff Base) | R-CHO + R'-NH₂ → R-CH=NR' + H₂O |

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel, Aldol (B89426) Condensation)

The aldehyde functionality of this compound is a key participant in various carbon-carbon bond-forming reactions, which are crucial for constructing more complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.orgorganicreactions.orgrsc.org The reaction is typically catalyzed by a weak base, like an amine. wikipedia.org The product is an α,β-unsaturated compound, formed through a nucleophilic addition followed by a dehydration step. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. wikipedia.org

Aldol Condensation: In an aldol condensation, the enolate of an aldehyde or ketone adds to another carbonyl group. sigmaaldrich.comrsc.orgcore.ac.uk While this compound itself does not have α-hydrogens to form an enolate, it can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. This reaction, typically base-catalyzed, results in the formation of a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.com

Selective Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(1-Benzofuran-2-yl)benzoic acid. A one-pot, three-step reaction has been described for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves an intramolecular cyclization and hydrolysis. scielo.brresearchgate.netnih.govnih.gov While direct oxidation of the aldehyde is a standard transformation, specific conditions for this compound would depend on the desired selectivity and compatibility with the benzofuran ring.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, [3-(1-Benzofuran-2-yl)phenyl]methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reagent allows for control over the reduction, preserving other functional groups if necessary.

Reactions Involving the Benzofuran Heterocycle

The benzofuran ring system in this compound also participates in characteristic reactions, primarily electrophilic aromatic substitution and metallation.

Electrophilic Aromatic Substitution Patterns on the Benzofuran Ring

Benzofuran undergoes electrophilic aromatic substitution, and the position of attack is influenced by the stability of the intermediate carbocation (sigma complex). stackexchange.comechemi.com

Regioselectivity: In general, electrophilic attack on the benzofuran ring can occur at various positions. Attack at the 2-position leads to a sigma complex where the positive charge is stabilized by the adjacent benzene (B151609) ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Attack at the 3-position allows for stabilization of the positive charge by the lone pair of electrons on the oxygen atom. stackexchange.comechemi.com However, due to the higher electronegativity of oxygen compared to nitrogen (in the analogous indole (B1671886) system), this stabilization is less effective, often making the 2-position more favorable for substitution. stackexchange.comechemi.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orglibretexts.orgyoutube.com

Regioselective Metallation and Subsequent Electrophilic Quenching

Metallation, particularly directed ortho-metallation, is a powerful tool for the functionalization of aromatic and heterocyclic compounds.

Directed Metallation: The presence of the aldehyde group (or a derivative) on the phenyl ring can direct metallation to specific positions on the benzofuran or the attached phenyl ring. However, for the benzofuran ring itself, regioselective metallation often requires specific directing groups or reaction conditions.

Electrophilic Quenching: The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. This two-step process allows for the synthesis of specifically substituted derivatives that may not be accessible through direct electrophilic substitution. The regioselectivity of such reactions can be influenced by factors like the choice of base, solvent, and temperature.

Cycloaddition Reactions Involving the Furan Moiety

The furan ring within the benzofuran scaffold of this compound is a key site for cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the benzofuran system can be influenced by substituents, which can render it either a diene or a dienophile. For instance, the presence of a strong electron-withdrawing group, such as a nitro group, can enhance the dienophilic character of the benzofuran ring. researchgate.net

In the context of this compound, the aldehyde group on the appended phenyl ring acts as an electron-withdrawing group, which can modulate the electronic properties of the benzofuran moiety. The furan portion of the benzofuran can participate as a 4π component (diene) in Diels-Alder reactions, particularly with highly reactive dienophiles. Conversely, the C2-C3 double bond of the furan ring can act as a 2π component (dienophile).

Research on related systems provides insight into potential cycloaddition pathways. For example, 2-vinylfurans, which have a diene system involving one double bond from the furan and one from the vinyl group, undergo Diels-Alder reactions to furnish substituted benzofurans. tandfonline.com More complex systems like furo[3,4-b]benzofurans have been shown to undergo both intermolecular and intramolecular Diels-Alder reactions. rsc.org

A notable application of cycloaddition is seen with benzofuranynes, which are highly reactive intermediates. The 6,7-benzofuranyne, generated from 6,7-dihalobenzofurans, undergoes highly regioselective Diels-Alder cycloadditions with 2-substituted furans. nih.gov The regioselectivity of these reactions is influenced by the electronic nature of the substituent on the furan, with electron-donating groups favoring the more sterically crowded product and electron-withdrawing groups favoring the opposite regioisomer. nih.gov This highlights the tunability of cycloaddition reactions on the benzofuran core.

Table 1: Regioselectivity in Diels-Alder Cycloadditions of 6,7-Benzofuranyne with 2-Substituted Furans

| Entry | 2-Substituted Furan | Regioisomeric Ratio (Contra-steric:Steric) |

|---|---|---|

| 1 | 2-Methylfuran | 3:1 |

| 2 | 2-n-Butylfuran | 2.5:1 |

| 3 | 2-tert-Butylfuran | 4:1 |

| 4 | 2-(Methoxymethyl)furan | 2.5:1 |

| 5 | 2-Phenylfuran | Only Contra-steric Isomer |

| 6 | 2-Phenylsulfonylfuran | Only Opposite Regioisomer |

Data sourced from a study on regioselective Diels-Alder cycloadditions. nih.gov

Furthermore, [3+2] cycloaddition reactions are a standard method for synthesizing five-membered spiroheterocyclic compounds from substrates possessing exo-cyclic double bonds. mdpi.com Azomethine ylides, for instance, react with electrophilically activated alkenes in a [3+2] fashion to yield spiro-pyrrolidines. mdpi.com This type of reaction could potentially be applied to derivatives of this compound.

Tandem and Cascade Reactions Utilizing the this compound Scaffold

The structure of this compound, featuring both an aldehyde and a benzofuran unit, is well-suited for initiating tandem or cascade reactions, where multiple bond-forming events occur in a single operation to rapidly build molecular complexity.

Intramolecular Cyclization Pathways for Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization. By first modifying the aldehyde group, a side chain can be introduced that subsequently cyclizes onto the benzofuran or the attached phenyl ring.

Various strategies have been developed for constructing fused systems from benzofuran cores. A base-catalyzed sequential reaction involving 1,4-addition, intramolecular cyclization, and aromatization has been used to construct benzofuro[3,2-b]pyridines. researchgate.net Another powerful method involves a radical cyclization cascade. For example, single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers initiates a radical cyclization followed by intermolecular radical-radical coupling to form complex benzofurylethylamine derivatives. researchgate.netnih.gov This approach allows for the synthesis of polycyclic benzofurans that are otherwise difficult to access. researchgate.netnih.gov

DMAP-mediated tandem cyclization reactions involving ortho-hydroxy α-aminosulfones have also been developed to synthesize aminobenzofuran spiro-derivatives with high efficiency. mdpi.com These methods demonstrate the versatility of the benzofuran skeleton in creating intricate, fused molecular architectures. organic-chemistry.org

Table 2: Examples of Fused Heterocyclic Systems from Benzofuran Precursors

| Precursor Type | Reaction Type | Resulting Fused System | Reference |

|---|---|---|---|

| Aurone-derived 1-azadienes | [4+1] Cyclization | Chiral Spirooxindoles | researchgate.net |

| 2-Iodo aryl allenyl ethers | Radical Cyclization Cascade | Benzofurylethylamines | researchgate.netnih.gov |

| ortho-Hydroxy α-aminosulfones | Tandem Cyclization | Aminobenzofuran Spiroindanones | mdpi.com |

Vinylogous and Arylogous Transformations

The aldehyde functionality in this compound is a prime site for vinylogous transformations, which involve the transmission of electronic effects through a conjugated system. Aldol and Claisen-Schmidt condensations are classic examples of such reactions. researchgate.net

For instance, the condensation of a benzofuran-2-yl ketone with an appropriate aldehyde can yield chalcone-like structures. researchgate.net These chalcones can then be further cyclized to form other heterocyclic rings, such as pyrazolines. researchgate.net In the case of this compound, it could react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel-type condensation. This would extend the conjugated system by adding a vinyl group with electron-withdrawing substituents, creating a vinylogous analogue of the initial aldehyde. Such transformations are fundamental in the synthesis of dyes and pharmacologically active molecules.

Arylogous transformations involve the extension of reactivity through the phenyl ring. While direct examples for this compound are not prevalent in the literature, the principles can be inferred. Reactions that modify the benzaldehyde group could influence the reactivity of the phenyl ring or even the distant benzofuran moiety due to the transmission of electronic effects through the arylogous system.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Several mechanistic studies on reactions involving benzofuran derivatives provide valuable insights.

A method for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans from 2-hydroxychalcones proceeds through cyclized 2,3-dihydrobenzofuran intermediates. nih.gov The mechanism for the formation of 3-formylbenzofurans is proposed to involve a diprotonated intermediate, which is stabilized by the solvent (CF₃)₂CHOH. This is followed by a ring-opening of the tetrahydrofuran (B95107) intermediate and subsequent ring-closure at the ketone moiety to yield the final product after aromatization and hydrolysis. nih.gov

In the realm of radical reactions, the synthesis of complex benzofuran derivatives has been shown to proceed via a unique radical cyclization cascade mechanism. nih.gov This process is initiated by a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether. nih.gov This SET step generates a radical anion which then undergoes cyclization. The mechanism for other radical couplings to form 3-substituted benzofurans has been elucidated through control experiments and computational methods, confirming the involvement of radical intermediates. nih.gov These studies underscore the importance of single-electron processes in the modern synthesis of complex benzofuran structures. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6,7-Dihalobenzofuran |

| 2-Methylfuran |

| 2-n-Butylfuran |

| 2-tert-Butylfuran |

| 2-(Methoxymethyl)furan |

| 2-Phenylfuran |

| 2-Phenylsulfonylfuran |

| Furo[3,4-b]benzofuran |

| 2-Vinylfuran |

| Benzofuro[3,2-b]pyridine |

| 2-Azaallyl anion |

| 2-Iodo aryl allenyl ether |

| Aminobenzofuran spiroindanone |

| N-(Benzofuran-3-yl)iminophosphorane |

| 2-Hydroxychalcone |

| 2,3-Dihydrobenzofuran |

| 3-Formylbenzofuran |

| 3-Acylbenzofuran |

| Malononitrile |

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are fundamental to understanding the intrinsic properties of molecules. These methods have been employed to study the electronic structure, reactivity, and spectroscopic parameters of benzofuran derivatives.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical behavior. For benzofuran derivatives, understanding the distribution of electrons and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Studies on various benzofuran derivatives have utilized DFT to analyze their electronic properties. For instance, investigations into 2-phenylbenzofuran (B156813) derivatives have shown that the dihedral angle between the benzofuran and phenyl rings is nearly planar, suggesting significant electronic conjugation. This planarity influences the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectral properties.

The HOMO and LUMO distributions provide a visual representation of the regions most likely to be involved in chemical reactions. In many benzofuran derivatives, the HOMO is often localized on the benzofuran ring system, indicating its role as the primary electron donor. Conversely, the LUMO may be distributed across the entire molecule or localized on specific substituents, highlighting potential sites for nucleophilic attack.

| Computational Method | Basis Set | Calculated Properties | Key Findings |

|---|---|---|---|

| DFT (B3LYP) | 3-21G* | Electronic structure, HOMO-LUMO analysis | Revealed insights into the electronic properties and reactivity of benzofuran salicylic (B10762653) acid derivatives. nih.gov |

| DFT (GGA-PBE) | 6-31G(d,p) | Geometric parameters, NLO properties | Demonstrated good agreement with experimental data for 2-phenylbenzofuran, indicating its suitability for property calculations. |

Reactivity Predictions and Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound and its derivatives, these methods can identify the most reactive sites and predict the feasibility of different reaction pathways.

For example, the unusual electrophilic substitution at the C-2 position of the benzofuran ring, contrary to initial predictions, has been explained by considering the higher electronegativity of the oxygen atom compared to sulfur in the analogous thionaphthene. rsc.org This holds the unshared electrons around oxygen more tightly, influencing the reactivity of the ring system. rsc.org

Furthermore, computational studies have been used to investigate the synthesis of benzofuran derivatives. For instance, the Willgerodt–Kindler reaction, a method for thioamide formation, has been computationally studied to understand the reaction mechanism and optimize conditions for the synthesis of compounds like 2-(benzofuran-2-yl)-1-(4-methylpiperazin-1-yl)ethanethione. nih.gov

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are highly valuable for the structural confirmation of newly synthesized compounds.

DFT calculations have been successfully used to predict the spectroscopic properties of benzofuran derivatives. For example, studies on (5-methyl-benzofuran-3-yl)-acetic acid hydrazide and 2-(5-methyl-1-benzofuran-3-yl) acetic acid have demonstrated the utility of DFT in correlating calculated spectroscopic data with experimental results, aiding in structural elucidation. The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations are particularly useful for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules, such as solvents or biological macromolecules.

For derivatives of this compound, MD simulations can reveal the preferred conformations in different environments and shed light on the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions. This information is crucial for understanding how these molecules behave in biological systems. For instance, MD simulations have been employed to study the stability of benzothiazole (B30560) derivatives, which share structural similarities with benzofurans, as potential inhibitors of acetylcholinesterase, revealing key interactions and structural stability. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor), which is typically a protein. This method is extensively used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of this compound have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various biological targets. For example, benzofuran derivatives have been docked into the active sites of enzymes like PI3Kα and VEGFR-2 to investigate their potential as anticancer agents. nih.gov These studies help to identify key amino acid residues involved in binding and to rationalize the observed biological activities. nih.gov

Docking studies on benzofuran-1,2,3-triazole hybrids targeting the epidermal growth factor receptor (EGFR) have also been performed to identify potential inhibitors for lung cancer treatment. nih.gov Similarly, aryl benzofuran-2-yl ketoxime derivatives have been docked into the active site of Candida albicans N-myristoyl transferase to understand their antifungal activity. consensus.app

| Derivative Class | Target Protein | Key Findings |

|---|---|---|

| Benzofuran hybrids | PI3Kα and VEGFR-2 | Identified potential dual inhibitors for cancer therapy. nih.gov |

| C-2 Sulfenylated Benzofurans | Interleukin 1-β | Substantiated their potential as interleukin 1-β antagonists. researchgate.net |

| Benzofuran-1,2,3-triazole hybrids | EGFR | Investigated binding energies and interactions for potential lung cancer inhibitors. nih.gov |

| Aryl benzofuran-2-yl ketoxime derivatives | Candida albicans N-myristoyl transferase | Analyzed enzyme-inhibitor interactions to understand antifungal activity. consensus.app |

| Benzofuran-triazine hybrids | S. aureus Dihydrofolate reductase (DHFR) | Showed good interaction through hydrogen bonding and hydrophobic interactions, suggesting potential antibacterial candidates. nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. mdpi.com These models are valuable tools in drug discovery and materials science for predicting the activity of new compounds and for optimizing lead structures.

QSAR studies have been performed on various benzofuran derivatives to understand the structural requirements for their biological activities. For example, 3D-QSAR studies on aryl benzofuran-2-yl ketoxime derivatives have led to the development of predictive models for their antifungal activity. consensus.app These models, often visualized as contour maps, provide insights into how different substituents at various positions on the benzofuran scaffold influence the biological response. consensus.app

Theoretical Insights into Aromaticity and Stability of Benzofuran Systems

The benzofuran scaffold, a key structural motif in numerous bioactive compounds, consists of a benzene ring fused to a furan ring. mdpi.com This fusion results in a complex electronic structure where the aromatic character is not uniformly distributed across the bicyclic system. Computational studies are essential for elucidating the delicate balance of aromaticity and stability that governs the reactivity and properties of benzofuran derivatives.

Several computational descriptors are employed to quantify aromaticity, with the most common being the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS: This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of a ring. rsc.org A negative NICS value indicates the presence of a diatropic ring current, characteristic of an aromatic system, while a positive value suggests an anti-aromatic character. rsc.org To minimize the influence of localized sigma bonds, the NICS value is often calculated 1.0 Å above the ring plane, denoted as NICS(1). rsc.org

HOMA: This geometry-based index evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 representing a fully aromatic system (like benzene) and values close to or below zero indicating a non-aromatic or anti-aromatic character. nih.gov

Computational analyses of benzofuran and its derivatives consistently show that the benzene ring possesses a much higher degree of aromaticity than the furan ring. For instance, studies on benzofuran oligomers using the NICS criterion reveal that the inner benzene rings are more aromatic than the outer hexagons, and the aromaticity of the furan rings is less sensitive to changes in molecular size. researchgate.net This inherent electronic distribution explains the regioselectivity observed in many chemical reactions, where electrophilic attack often preferentially occurs at the electron-rich and less aromatic furan moiety. sciencepub.netresearchgate.net

The stability of the benzofuran system is directly linked to its aromaticity. High molecular symmetry and an extended π-conjugated system are major factors contributing to the stability of crystal packing and specific optical and magnetic properties. researchgate.net Substituents on the benzofuran core can modulate both the aromaticity and stability. Theoretical calculations have shown that electron-donating groups can increase the yield in certain synthetic reactions, which can be correlated with their effect on the electronic properties of the heterocyclic system. acs.org

Below are tables summarizing theoretical aromaticity data for the benzofuran ring system based on computational studies.

| Compound | Aromaticity Index (Relative to Benzene) |

|---|---|

| Benzene | 1.00 |

| Thiophene (B33073) | 0.75 |

| Pyrrole | 0.59 |

| Furan | 0.46 |

Data derived from comparative studies, providing context for the low aromaticity of the furan ring. researchgate.net

| Ring System | Calculated NICS(1)zz (ppm) | Aromatic Character |

|---|---|---|

| Benzene (Reference) | -30 to -35 | Strongly Aromatic |

| Benzofuran (Benzene Ring) | -20 to -28 | Aromatic |

| Benzofuran (Furan Ring) | -5 to -12 | Weakly Aromatic |

Illustrative values compiled from typical computational chemistry results. Negative values denote aromaticity. The zz component is considered a reliable descriptor of π-electron aromaticity. rsc.org

These theoretical insights underscore that the benzofuran nucleus is not a uniformly aromatic entity. Its electronic nature is a hybrid, dominated by a stable benzenoid ring fused to a more reactive, weakly aromatic furan ring. This understanding is fundamental for predicting the chemical behavior of compounds like this compound and for designing new derivatives with specific electronic and therapeutic properties.

Advanced Spectroscopic and Analytical Methodologies in the Research of 3 1 Benzofuran 2 Yl Benzaldehyde and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-(1-benzofuran-2-yl)benzaldehyde and its derivatives, offering precise molecular mass determination and detailed fragmentation analysis. nih.govchemrxiv.org This technique allows for the differentiation of isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap (OT) mass analyzers, is critical for establishing the exact elemental composition of the parent molecule and its fragments. nih.gov

In the study of benzofuran (B130515) derivatives, HRMS is employed to:

Confirm Molecular Formula: By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS confirms the elemental composition of newly synthesized derivatives. For instance, in the analysis of benzofuran derivatives, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) has been used to establish molecular formulas by comparing the calculated mass with the observed quasi-molecular ion peak. mdpi.com

Elucidate Fragmentation Pathways: The fragmentation patterns observed in HRMS spectra offer valuable structural information. The elemental compositions of fragment ions, determined through HRMS, help to identify the different components of the molecule and how they are connected. nih.gov This is particularly useful for identifying the core benzofuran structure and the nature and position of substituents on both the benzofuran and benzaldehyde (B42025) rings.

Support Drug Metabolism Studies: In the context of drug discovery, where benzofuran derivatives are of interest, HRMS plays a vital role in identifying metabolites. nih.govnih.gov The technique can determine the elemental composition of metabolic products, revealing transformations such as hydroxylations, demethylations, or conjugations. nih.gov

The coupling of HRMS with liquid chromatography (LC-HRMS) further enhances its capabilities, allowing for the separation of complex mixtures and the individual analysis of each component. upf.edunih.gov This is especially beneficial for the analysis of reaction mixtures or biological samples containing multiple benzofuran derivatives and their metabolites.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound and its derivatives. sdsu.edunih.gov It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

2D NMR Techniques (e.g., COSY, HSQC/HMQC, HMBC, NOESY)

A variety of 2D NMR experiments are routinely used to piece together the complex structures of these molecules:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.eduscribd.com In the context of this compound, COSY spectra would reveal correlations between adjacent protons on the benzofuran and benzaldehyde rings, helping to assign their positions.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and directly attached heteronuclei, most commonly ¹³C. sdsu.eduscribd.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the known proton assignments. For example, the proton of the aldehyde group would show a correlation to the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to four bonds. sdsu.eduscribd.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity across different parts of the molecule, such as the linkage between the benzofuran and benzaldehyde moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of whether they are J-coupled. researchgate.netharvard.edu This is valuable for determining the three-dimensional structure and conformation of the molecule. For instance, NOESY can show correlations between protons on the benzofuran ring and the benzaldehyde ring if they are close in space.

Application of Heteronuclear NMR (e.g., ¹⁹F NMR) for Substituted Derivatives

For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is a highly informative technique. beilstein-journals.orgrsc.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. researchgate.net

Key applications of ¹⁹F NMR in this context include:

Confirmation of Fluorine Incorporation: The presence of signals in the ¹⁹F NMR spectrum directly confirms the successful incorporation of fluorine into the molecule. beilstein-journals.org

Structural Elucidation: The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment. beilstein-journals.org This allows for the differentiation of fluorine atoms in different positions on the aromatic rings.

Probing Molecular Interactions: Changes in the ¹⁹F chemical shift can be used to monitor binding events or conformational changes in the molecule. beilstein-journals.org

J-Coupling Analysis: ¹⁹F nuclei couple to nearby protons and carbons, providing additional structural information through the analysis of coupling constants (J-coupling). rsc.org

The use of ¹⁹F-centered NMR analysis, which includes a set of complementary experiments that leverage the sensitivity of ¹⁹F, can be particularly powerful for the structural determination of mono-fluorinated compounds, even in complex mixtures. rsc.org

X-Ray Diffraction (XRD) Analysis for Solid-State Structure and Stereochemical Elucidation

For benzofuran derivatives, XRD analysis can reveal:

Conformation: The puckered or planar nature of the benzofuran moiety and the relative orientation of the benzaldehyde ring can be determined. jyu.fi

Intermolecular Interactions: XRD studies can identify and characterize non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that stabilize the crystal structure. researchgate.net These interactions are crucial for understanding the solid-state properties of the material.

Absolute Stereochemistry: For chiral derivatives, XRD analysis of a single crystal can unambiguously determine the absolute configuration of stereocenters. researchgate.net This is often achieved by using anomalous dispersion effects or by co-crystallizing the compound with a known chiral auxiliary.

In a study of 2-substituted benzoxazole (B165842) derivatives, a related class of compounds, single-crystal X-ray diffraction was used to determine the molecular geometry and conformation, including the trans configuration of substituents and the presence of hydrogen bonding. researchgate.net Similarly, for 3-(propan-2-ylidene)benzofuran-2(3H)-one, XRD analysis revealed a highly planar molecular structure and parallel packing of molecules in the crystal lattice. researchgate.net

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound and its derivatives. lookchem.com These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectra. kurouskilab.com

FT-IR Spectroscopy: FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. nih.gov In this compound, the strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group would be a prominent feature. Other characteristic bands would include C-H stretching and bending vibrations of the aromatic rings and the furan (B31954) ring, as well as C-O-C stretching vibrations of the benzofuran ether linkage. esisresearch.org

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes. globalresearchonline.net By comparing the calculated and experimental spectra, a more detailed understanding of the vibrational properties and conformational features of the molecule can be obtained. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

For chiral derivatives of this compound, chiroptical spectroscopy techniques are essential for characterizing their stereochemical properties. researchgate.net These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. mertenlab.de

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov The resulting CD spectrum provides information about the stereochemistry of the molecule, including the absolute configuration of chiral centers and the preferred conformation in solution. Electronic Circular Dichroism (ECD) is used to study electronic transitions, while Vibrational Circular Dichroism (VCD) probes vibrational transitions, offering complementary stereochemical information. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov ORD and CD are related phenomena (through the Kronig-Kramers transforms) and provide similar stereochemical information. researchgate.net

The application of these techniques to chiral benzofuran derivatives would allow for:

Determination of Enantiomeric Purity: The magnitude of the CD or ORD signal is proportional to the enantiomeric excess of the sample.

Assignment of Absolute Configuration: By comparing the experimental CD or ORD spectrum with that of a known standard or with theoretical calculations, the absolute configuration of a chiral derivative can be determined.

Conformational Analysis: The sign and intensity of the Cotton effects in CD and ORD spectra are sensitive to the conformation of the molecule, providing insights into the preferred spatial arrangement of the different parts of the molecule in solution.

While direct chiroptical studies on this compound itself (which is achiral) are not applicable, these techniques would be crucial for any of its chiral derivatives that might be synthesized, for example, through asymmetric synthesis or by the introduction of chiral substituents. rsc.org

Elemental Analysis as a Complementary Method for Compound Purity and Composition

In the rigorous process of characterizing novel chemical entities, a suite of advanced spectroscopic and analytical methodologies is employed to elucidate molecular structure and confirm identity. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, elemental analysis serves as a fundamental and indispensable tool for verifying the empirical formula of a synthesized compound. This quantitative technique determines the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample, offering a critical assessment of its purity and stoichiometric integrity. For complex heterocyclic molecules such as this compound and its derivatives, elemental analysis provides a crucial layer of validation, complementing the qualitative data obtained from other spectroscopic methods.

The principle of elemental analysis is straightforward yet powerful: a measured sample of the compound is combusted under controlled conditions, and the resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas) are meticulously quantified. From these measurements, the percentage of each element in the original sample is calculated. These experimentally determined values are then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is considered strong evidence for the successful synthesis and high purity of the target compound.

In the study of benzofuran derivatives, where intricate multi-step syntheses are common, elemental analysis is routinely reported in scientific literature as a final confirmation of the newly formed molecules' composition. For instance, in the synthesis of various novel benzofuran ester derivatives, researchers meticulously document the comparison between the calculated and found elemental percentages.

One such study on methyl (2R, 3R)-7-methoxy-2-[3-methoxy-4-(substituted)oxy-phenyl]-5-[(E)-3-methoxy-3-oxo-prop-1-enyl]-2,3-dihydrobenzofuran-3-carboxylates showcases the application of this method. researchgate.net The synthesized compounds were subjected to elemental analysis to confirm their elemental composition, and the results were found to be in close agreement with the calculated values, thereby validating their structure and purity. researchgate.net

Table 1: Elemental Analysis Data for a Representative Benzofuran Derivative

| Compound | Molecular Formula | Analysis | %C | %H | %N | %Cl |

| Methyl (2R, 3R)-7-methoxy-2-[3-methoxy-4-(2,3-dichlorobenzoyl)oxy-phenyl]-5-[(E)-3-methoxy-3-oxo-prop-1-enyl]-2,3-dihydrobenzofuran-3-carboxylate | C₂₈H₂₂Cl₂O₁₀ | Calculated | 59.30 | 4.12 | - | 12.07 |

| Found | 59.30 | 4.15 | - | - | ||

| Methyl (2R, 3R)-7-methoxy-2-[3-methoxy-4-(3-chloro-4-nitrobenzoyl)oxy-phenyl]-5-[(E)-3-methoxy-3-oxo-prop-1-enyl]-2,3-dihydrobenzofuran-3-carboxylate | C₂₈H₂₂ClNO₁₂ | Calculated | 58.25 | 4.05 | 2.34 | 5.93 |

| Found | 58.21 | 4.08 | 2.30 | - | ||

| Data sourced from a study on novel benzofuran ester derivatives, illustrating the concordance between theoretical and experimental values. researchgate.net |

Similarly, in the development of new N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamide derivatives, elemental analysis was a key component of the structural elucidation. The close match between the expected and observed elemental compositions provided the necessary confirmation of the successful synthesis of these complex molecules. nih.gov

Table 2: Elemental Analysis Data for N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamide Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-6-(pyrrolidin-1-yl)nicotinamide | C₃₀H₂₆N₄O₃ | Calculated | 73.45 | 5.34 | 11.42 |

| Found | 73.40 | 5.30 | 11.38 | ||

| N-(2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl)-6-(piperidin-1-yl)nicotinamide | C₃₁H₂₇ClN₄O₃ | Calculated | 68.06 | 4.97 | 10.24 |

| Found | 68.01 | 4.93 | 10.20 | ||

| This table showcases further examples of how elemental analysis is used to verify the composition of complex benzofuran-based compounds. nih.gov |

These examples underscore the integral role of elemental analysis in the research of benzofuran derivatives. While modern spectroscopic methods offer a wealth of structural data, the fundamental confirmation of a compound's elemental makeup through this classic analytical technique remains a cornerstone of synthetic chemistry, ensuring the reliability and reproducibility of research findings. For a compound like this compound, with a molecular formula of C₁₅H₁₀O₂, the theoretical elemental composition would be approximately 81.07% Carbon and 4.54% Hydrogen. Any successful synthesis and purification of this compound would be expected to yield experimental values in very close agreement with these figures, thereby confirming its identity and purity.

Research Applications of 3 1 Benzofuran 2 Yl Benzaldehyde in Chemical Sciences

Role as a Key Building Block in Complex Molecule Synthesis

The aldehyde functional group in 3-(1-Benzofuran-2-yl)benzaldehyde serves as a key handle for a variety of chemical transformations, making it an essential precursor in the synthesis of more intricate molecular architectures. Its utility is particularly evident in the construction of heterocyclic systems and the synthesis of analogs of natural products.

Construction of Diverse Heterocyclic Systems (e.g., Isoxazoles, Triazoles, Oxadiazoles, Pyrazoles)

The reactivity of the aldehyde group allows for its condensation with various nucleophiles, leading to the formation of a multitude of heterocyclic rings. This has been extensively exploited in the synthesis of several important classes of heterocycles.

Isoxazoles: Derivatives of this compound have been used to synthesize isoxazole-containing compounds. For instance, the reaction of a chalcone (B49325) derived from 2-acetyl benzofuran (B130515) and a substituted benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride leads to the formation of 3-(benzofuran-2-yl)isoxazoline derivatives. researchgate.netbipublication.com

Triazoles: The synthesis of 1,2,3-triazole derivatives incorporating the this compound scaffold has been reported. nih.govresearchgate.netraco.catmdpi.com Additionally, 1,2,4-triazole (B32235) derivatives can be synthesized from related benzofuran precursors. For example, 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione monohydrate has been synthesized from 2-(1-benzofuran-2-ylcarbonyl)hydrazinecarbothioamide. nih.govhpu2.edu.vn